1-Benzyl-5-bromoazepan-4-one hydrobromide
Description
1-Benzyl-5-bromoazepan-4-one hydrobromide is a brominated azepanone derivative featuring a benzyl group at the 1-position and a bromine atom at the 5-position of a seven-membered azepanone ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
1-benzyl-5-bromoazepan-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO.BrH/c14-12-6-8-15(9-7-13(12)16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHLSPNLPGMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC(=O)C1Br)CC2=CC=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-5-bromoazepan-4-one hydrobromide involves several steps, typically starting with the formation of the azepanone ring. The synthetic route may include the following steps:
Formation of the Azepanone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.
Benzylation: The benzyl group is introduced through a reaction with benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-5-bromoazepan-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-5-bromoazepan-4-one hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of brominated azepanones with biological targets.
Medicine: Research into potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromoazepan-4-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the azepanone ring play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Structural Variations
The compound’s seven-membered azepanone ring distinguishes it from analogs with smaller heterocycles (Table 1).
Table 1: Structural Comparison of Azepanone Derivatives and Analogs
*Estimated due to lack of direct data for the target compound; values inferred from analogs .
- Substituents: The 5-bromo group introduces steric and electronic effects distinct from non-halogenated analogs (e.g., 1-benzylpiperidin-4-one), possibly altering reactivity or target affinity .
Salt Form and Physicochemical Properties
Hydrobromide salts, like dextromethorphan hydrobromide (MW 370.33 ), generally exhibit higher molecular weights and altered solubility profiles compared to hydrochlorides. For instance, hydrobromides may have lower aqueous solubility than hydrochlorides but improved thermal stability, a critical factor in drug formulation .
Pharmacological Potential and Mechanistic Insights
While direct studies on 1-benzyl-5-bromoazepan-4-one hydrobromide are scarce, structural analogs suggest plausible bioactivity:
- The benzyl group may facilitate π-π stacking with enzyme active sites.
- Neuroactive Properties : Dextromethorphan hydrobromide’s morphinan structure differs significantly, but its use in depression highlights the therapeutic relevance of hydrobromide salts in CNS disorders .
Biological Activity
1-Benzyl-5-bromoazepan-4-one hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azepane ring structure, which is significant for its biological interactions. The presence of the bromine atom and the benzyl group contributes to its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator at various receptors, influencing neurotransmitter systems and potentially providing anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious diseases.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant-like Effects : Animal models have shown that this compound can produce effects similar to traditional antidepressants, suggesting potential use in treating mood disorders.
- Anxiolytic Properties : Behavioral studies indicate that it may reduce anxiety-like behaviors in rodents, warranting further exploration in anxiety disorders.
- Antimicrobial Activity : Laboratory tests have demonstrated effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological activity of this compound:
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Case Study on Antidepressant Effects :
- A study conducted on mice demonstrated that administration of the compound led to a significant decrease in immobility time during forced swim tests, indicating antidepressant-like activity. The study highlighted the importance of dosage and timing in achieving optimal effects.
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Case Study on Anxiolytic Properties :
- In a controlled trial using rat models, researchers observed that the compound reduced anxiety-related behaviors in elevated plus-maze tests. The findings suggested a dose-dependent response, with lower doses yielding more pronounced anxiolytic effects.
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Case Study on Antimicrobial Efficacy :
- A laboratory study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent against infections.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects:
- Cellular Mechanisms : Studies indicate that the compound may modulate signaling pathways involved in neuroprotection and inflammation.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. Initial findings suggest favorable pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
